

# Application Notes and Protocols: Alflutinib in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3][4] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D cell cultures.[5] Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence therapeutic efficacy and resistance.[5] These application notes provide a comprehensive guide to utilizing Alflutinib in 3D tumor spheroid models for preclinical evaluation.

## **Data Presentation**

The following tables present illustrative quantitative data that could be generated from studying the effects of **Alflutinib** on 3D tumor spheroids derived from NSCLC cell lines harboring EGFR mutations.

Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to represent typical results. Actual experimental outcomes may vary.



Table 1: Dose-Response of Alflutinib on NSCLC Spheroid Viability

| Cell Line | EGFR<br>Mutation<br>Status | Seeding<br>Density<br>(cells/well) | Treatment<br>Duration<br>(hours) | Alflutinib IC50<br>(nM) |
|-----------|----------------------------|------------------------------------|----------------------------------|-------------------------|
| PC-9      | exon 19 deletion           | 5,000                              | 72                               | 15                      |
| H1975     | L858R, T790M               | 5,000                              | 72                               | 50                      |
| A549      | Wild-type EGFR             | 5,000                              | 72                               | >10,000                 |

Table 2: Effect of Alflutinib on EGFR Signaling Pathway in PC-9 Spheroids

| Treatment (100<br>nM Alflutinib) | Duration<br>(hours) | p-EGFR<br>(Tyr1068) (% of<br>Control) | p-Akt (Ser473)<br>(% of Control) | p-ERK1/2<br>(Thr202/Tyr204<br>) (% of<br>Control) |
|----------------------------------|---------------------|---------------------------------------|----------------------------------|---------------------------------------------------|
| Alflutinib                       | 6                   | 12                                    | 25                               | 30                                                |
| Alflutinib                       | 24                  | 5                                     | 15                               | 20                                                |
| Vehicle Control                  | 24                  | 100                                   | 100                              | 100                                               |

Table 3: Induction of Apoptosis by Alflutinib in H1975 Spheroids

| Treatment       | Concentration<br>(nM) | Treatment Duration (hours) | Cleaved<br>Caspase-3 (%<br>of Control) | Cleaved PARP<br>(% of Control) |
|-----------------|-----------------------|----------------------------|----------------------------------------|--------------------------------|
| Alflutinib      | 100                   | 48                         | 350                                    | 420                            |
| Alflutinib      | 500                   | 48                         | 680                                    | 750                            |
| Vehicle Control | -                     | 48                         | 100                                    | 100                            |

# **Experimental Protocols**



## **Protocol 1: 3D Tumor Spheroid Formation**

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

#### Materials:

- NSCLC cell lines (e.g., PC-9, H1975)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Ultra-low attachment 96-well round-bottom plates
- Hemocytometer or automated cell counter

#### Procedure:

- Culture NSCLC cells in standard tissue culture flasks to 70-80% confluency.
- Aspirate the culture medium and wash the cells once with sterile PBS.
- Add Trypsin-EDTA and incubate at 37°C until cells detach.
- Neutralize trypsin with complete medium and collect the cell suspension.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
- Count the cells and determine the viability.
- Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per 100 μL).
- Dispense 100  $\mu L$  of the cell suspension into each well of an ultra-low attachment 96-well plate.



- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2.
- Monitor spheroid formation daily. Spheroids should form within 48-72 hours.

## **Protocol 2: Alflutinib Treatment and Viability Assay**

This protocol outlines the treatment of established spheroids with **Alflutinib** and the subsequent assessment of cell viability using the CellTiter-Glo® 3D Cell Viability Assay.

#### Materials:

- Established tumor spheroids in a 96-well plate
- Alflutinib stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Luminometer

#### Procedure:

- Prepare serial dilutions of Alflutinib in complete medium to achieve the desired final
  concentrations. Include a vehicle control (DMSO) at the same final concentration as the
  highest Alflutinib dose.
- Carefully remove 50 μL of medium from each well containing a spheroid.
- Add 50 μL of the prepared Alflutinib dilutions or vehicle control to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
- After incubation, allow the plate to equilibrate to room temperature for 30 minutes.



- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100  $\mu$ L).
- Mix the contents by placing the plate on an orbital shaker for 5 minutes.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate IC50 values by plotting the dose-response curves using appropriate software.

## **Protocol 3: Western Blot Analysis of Spheroids**

This protocol describes the extraction of proteins from 3D spheroids for the analysis of protein expression by Western blotting.

#### Materials:

- · Treated and control spheroids
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- Microcentrifuge tubes
- Syringe with a fine-gauge needle or a sonicator
- BCA protein assay kit
- SDS-PAGE gels, transfer apparatus, and blotting membranes
- Primary and secondary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-cleaved Caspase-3, anti-GAPDH)
- Chemiluminescence detection reagents

#### Procedure:



- Collect spheroids from each treatment condition (pooling multiple spheroids may be necessary) into a microcentrifuge tube.
- Gently wash the spheroids with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
- Aspirate the supernatant and add ice-cold RIPA buffer.
- Mechanically disrupt the spheroids by passing the lysate through a fine-gauge needle multiple times or by sonication on ice.
- Incubate the lysate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration using a BCA assay.
- Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.
- Proceed with standard Western blotting procedures: SDS-PAGE, protein transfer, antibody incubation, and detection.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of Alflutinib.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Find and participate in clinical trials and research studies happening around the world |
   TrialScreen [app.trialscreen.org]
- 5. Biomedical Applications of Non-Small Cell Lung Cancer Spheroids PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Alflutinib in 3D Tumor Spheroid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605306#alflutinib-use-in-3d-tumor-spheroid-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com